molecular formula C22H22N2O4 B11169334 5-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one CAS No. 1010894-67-3

5-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B11169334
CAS No.: 1010894-67-3
M. Wt: 378.4 g/mol
InChI Key: PVHLEDPJIDIXJJ-UHFFFAOYSA-N
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Description

5-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetoacetic ester under acidic or basic conditions.

    Introduction of the pyrazolyl group: This step involves the reaction of the chromen-2-one derivative with hydrazine derivatives to form the pyrazolyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or quinones.

    Reduction: The pyrazolyl group can be reduced to form dihydropyrazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its interactions with biological macromolecules can provide insights into the mechanisms of various biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
  • 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
  • 5-hydroxy-3’,4’,6,7-tetramethoxyflavone

Uniqueness

Compared to similar compounds, 5-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one is unique due to the presence of the pyrazolyl group. This group imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The combination of hydroxy, methoxy, and pyrazolyl groups in its structure allows for a wide range of chemical modifications and interactions, enhancing its versatility and potential in scientific research and industrial applications.

Properties

CAS No.

1010894-67-3

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

5-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethylchromen-2-one

InChI

InChI=1S/C22H22N2O4/c1-11-9-18-20(12(2)13(3)22(26)28-18)21(25)19(11)17-10-16(23-24-17)14-5-7-15(27-4)8-6-14/h5-9,16,23,25H,10H2,1-4H3

InChI Key

PVHLEDPJIDIXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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